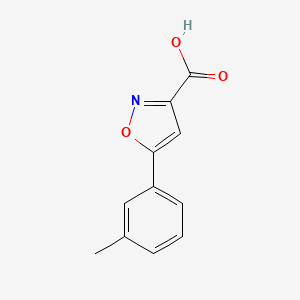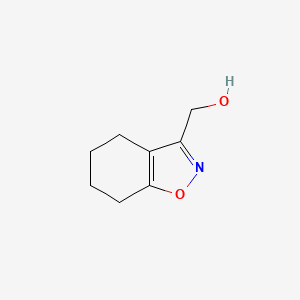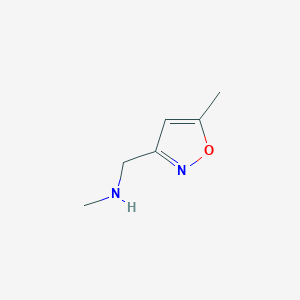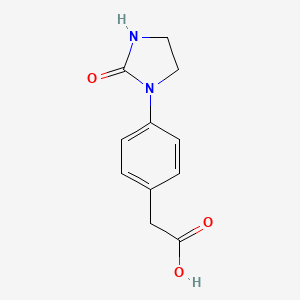
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid is an organic compound that features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The tert-butoxycarbonyl group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid typically involves the formation of the thiazinane ring followed by the introduction of the tert-butoxycarbonyl group. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen functionalities under acidic or basic conditions. The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Strong acids such as trifluoroacetic acid or hydrochloric acid in methanol can be used to remove the tert-butoxycarbonyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Aplicaciones Científicas De Investigación
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group is introduced to protect the amine functionality during synthetic processes. The protection is achieved through nucleophilic addition-elimination reactions, forming a stable carbamate. The removal of the tert-butoxycarbonyl group is facilitated by strong acids, which protonate the carbonyl oxygen, leading to the formation of a carbocation that undergoes elimination and decarboxylation .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Similar in structure but contains a thiazolidine ring instead of a thiazinane ring.
tert-Butoxycarbonyl-protected amino acids: Commonly used in peptide synthesis to protect amine groups.
Uniqueness
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid is unique due to the presence of the thiazinane ring, which imparts distinct chemical properties and reactivity compared to other tert-butoxycarbonyl-protected compounds. The sulfur atom in the ring can participate in unique oxidation and substitution reactions, making it valuable in specific synthetic applications .
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazinane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-6-16-5-4-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVMDHQHMAEZRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5-Ethylisoxazol-3-yl)methyl]amine](/img/structure/B1323022.png)

![3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1323028.png)
![[3-(3-Isopropoxyphenyl)propyl]amine](/img/structure/B1323033.png)


![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)
![1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine](/img/structure/B1323046.png)

![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)
![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)
